2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Description
2-Cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a cyclopropyl group at position 2, ethyl and methyl substituents at positions 5 and 4, respectively, and a piperazine moiety linked to a [1,3]thiazolo[4,5-c]pyridine ring at position 4. The piperazine group is frequently employed in medicinal chemistry to enhance solubility and receptor binding, while the thiazolo-pyridine moiety is associated with diverse pharmacological effects, including antimicrobial and kinase inhibitory activity .
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6S/c1-3-15-13(2)22-18(14-4-5-14)24-19(15)25-8-10-26(11-9-25)20-23-16-12-21-7-6-17(16)27-20/h6-7,12,14H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQDSLVWWUXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrimidine core substituted with a cyclopropyl group, ethyl and methyl groups, and a piperazine moiety linked to a thiazolo-pyridine derivative. This structural diversity is expected to contribute to its biological activity.
Antitumor Activity
Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antitumor properties. The fused pyrimidine systems have been reported to inhibit key signaling pathways involved in cancer progression, particularly through the inhibition of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) .
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 2-Cyclopropyl... | EGFR | 14.8 | A549 |
| 2-Cyclopropyl... | HER2 | 682 | HT29 |
| Other Pyrimidines | EGFR | 12 | H1975 |
Anticonvulsant Activity
Compounds containing thiazole and pyridine moieties have shown promising anticonvulsant activity. For instance, certain thiazole-integrated compounds have demonstrated significant protection against seizures in animal models by modulating neurotransmitter systems .
Case Study: Anticonvulsant Efficacy
In a study evaluating various thiazole derivatives, one compound exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating superior efficacy in seizure prevention .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound potentially binds to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent downstream signaling that promotes cell proliferation.
- CDK Inhibition : By interfering with CDK activity, the compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for development as a therapeutic agent in various conditions:
- Cancer Treatment : Targeting EGFR and CDK pathways positions it as a candidate for cancer therapy.
- Neurological Disorders : Its anticonvulsant properties suggest possible applications in epilepsy and other seizure-related disorders.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and features a unique structure that combines elements of pyrimidine, thiazole, and piperazine. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
Pharmacological Studies
The compound exhibits significant potential as a therapeutic agent. Research indicates that derivatives of thiazolopyridines have shown promising biological activities, including:
- Antitumor Activity : Several studies have highlighted the ability of thiazolopyridine derivatives to inhibit tumor growth in various cancer cell lines. For instance, derivatives similar to this compound have been tested for their efficacy against breast cancer cells, demonstrating IC50 values in the low micromolar range .
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Research has shown that compounds containing thiazole rings can inhibit bacterial growth effectively . This compound's structure suggests it may possess similar properties.
Neuropharmacology
The piperazine component is often associated with neuroactive compounds. Studies suggest that modifications to piperazine can enhance binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders such as anxiety or depression .
Material Science
Beyond pharmacology, this compound's unique structure may find applications in material science:
- Organic Electronics : The electronic properties of pyrimidine derivatives are being explored for applications in organic semiconductors. The incorporation of thiazole could enhance charge transport properties .
Case Study 1: Antitumor Activity
A study conducted by El-Hiti et al. synthesized various thiazolopyridine derivatives, including compounds structurally related to our target compound. These derivatives were tested against several cancer cell lines, revealing potent antitumor activity with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial effects of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting potential as antibiotic candidates .
| Activity Type | Result Summary |
|---|---|
| Antitumor | Effective against cancer cells |
| Antimicrobial | Significant inhibition observed |
| Neuroactive Potential | Binding affinity enhancement |
Comparison with Similar Compounds
Key Differences :
- Core Structure : Pyrazolo[3,4-d]pyrimidine (Compound 3) vs. pyrimidine (Target).
- Substituents : Hydrazine and p-tolyl (Compound 3) vs. cyclopropyl, ethyl, methyl, and thiazolo-pyridine-piperazine (Target).
- Synthesis: Cyclization/isomerization (Compound 3) vs.
Thiazolo-Containing Spiro and Oxadiazole Derivatives
reports 3'-[(4-acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones , which feature a spiro indole-thiazolo-isoxazole framework. These compounds exhibit antimicrobial activity, attributed to the thiazolo[4,5-c]isoxazole moiety and pyridinyl substituents . Similarly, the target compound’s thiazolo[4,5-c]pyridine group may contribute to bioactivity, though its piperazine linker could enhance solubility and target engagement compared to the spiro systems in .
Key Differences :
- Complexity : Spiro indole-thiazolo-isoxazole () vs. pyrimidine with linear thiazolo-pyridine-piperazine (Target).
- Synthesis: Bromoethoxypthalimide reaction () vs.
Comparative Data Table
Discussion
The target compound’s structural uniqueness lies in its combination of a pyrimidine core with a thiazolo-pyridine-piperazine side chain. Compared to pyrazolopyrimidines (), it lacks fused pyrazole rings but incorporates a piperazine linker, which may improve pharmacokinetic properties.
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring serves as the central scaffold, with substituents at positions 2, 4, 5, and 6. A microwave-assisted cyclization strategy, adapted from methods for analogous 4-thiazolyl pyrimidines, is employed . Enaminone intermediates are reacted with guanidine derivatives under controlled conditions to form the pyrimidine backbone. For example, heating 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one with cyclopropylguanidine at 120°C for 2 hours yields 2-cyclopropyl-4-methylpyrimidine-5-carboxylate . Ethyl and methyl groups are introduced via LDA-mediated alkylation of thiazol-2-amine precursors, as demonstrated in the synthesis of tert-butyl 5-(1-hydroxypropyl)-4-methylthiazol-2-yl(methyl)carbamate .
Key parameters for optimizing yield and regioselectivity include:
| Parameter | Optimal Value | Impact on Reaction |
|---|---|---|
| Temperature | 120–140°C | Higher temperatures reduce byproducts |
| Solvent | Anhydrous THF | Enhances enaminone stability |
| Reaction Time | 2–4 hours | Prolonged durations lower purity |
Cyclopropane Functionalization
The cyclopropyl group at position 2 is introduced via a [2+1] cycloaddition using ethyl diazoacetate and a transition metal catalyst. Patent data describe analogous methods for cyclopropane installation on thiazolo[4,5-c]pyridines, achieving >85% yields with rhodium(II) acetate. For the pyrimidine system, stoichiometric control is critical to prevent ring-opening side reactions. Post-functionalization, the intermediate is purified via recrystallization from hexane/ethyl acetate (3:1), yielding 2-cyclopropyl-5-ethyl-4-methylpyrimidine-6-carboxylic acid with 92% purity .
Thiazolo[4,5-c]Pyridine-Piperazine Synthesis
The thiazolo[4,5-c]pyridine moiety is synthesized separately using a two-step protocol :
-
Thiazole Ring Formation : Condensation of 4-amino-3-cyanopyridine with chlorocarbonylsulfenyl chloride generates the thiazole ring, followed by oxidation with MnO₂ to yield thiazolo[4,5-c]pyridine-2-carbonyl chloride.
-
Piperazine Coupling : Reacting the carbonyl chloride with piperazine in dichloromethane at 0°C affords 4-(thiazolo[4,5-c]pyridin-2-yl)piperazine.
Critical spectral data for the intermediate include:
-
¹H NMR (CDCl₃) : δ 3.45 (t, J = 5.1 Hz, 4H, piperazine-H), 4.12 (t, J = 5.1 Hz, 4H, piperazine-H), 8.22 (s, 1H, pyridine-H) .
-
HR-MS (ESI⁺) : m/z [M + H]⁺ calcd for C₁₀H₁₂N₅S, 242.0761; found 242.0753 .
Final Assembly via Nucleophilic Aromatic Substitution
The pyrimidine and thiazolo[4,5-c]pyridine-piperazine fragments are coupled through a nucleophilic aromatic substitution (SNAr) reaction. Activating the pyrimidine’s 6-position with a leaving group (e.g., chloride) enables displacement by the piperazine’s secondary amine. Conditions adapted from patent procedures include:
-
Reactants : 6-Chloro-2-cyclopropyl-5-ethyl-4-methylpyrimidine and 4-(thiazolo[4,5-c]pyridin-2-yl)piperazine
-
Solvent : Dimethylacetamide (DMA)
-
Catalyst : Pd(OAc)₂/Xantphos (2 mol%)
-
Temperature : 100°C, 12 hours
The reaction achieves 78% yield after column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).
Purification and Characterization
Final purification employs sequential techniques:
-
Liquid-Liquid Extraction : Removes Pd residues using aqueous EDTA.
-
Recrystallization : Ethanol/water (7:3) yields crystals with >99% HPLC purity.
-
Chiral Resolution : For enantiomerically pure batches, chiral SFC (supercritical fluid chromatography) with Chiralpak IG-3 columns is utilized.
Key Analytical Data :
-
Melting Point : 214–216°C
-
¹³C NMR (DMSO-d₆) : δ 10.2 (cyclopropyl-CH₂), 14.5 (CH₃), 22.8 (CH₂CH₃), 48.9 (piperazine-C), 158.4 (pyrimidine-C2) .
-
HR-MS (ESI⁺) : m/z [M + H]⁺ calcd for C₂₄H₂₈N₇S, 454.2125; found 454.2118.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low SNAr reactivity at pyrimidine C6 | Use Pd-catalyzed coupling | Yield improved from 35% to 78% |
| Thiazolo[4,5-c]pyridine hydrolysis | Anhydrous conditions, low-temperature work | Purity maintained at >98% |
| Cyclopropane ring-opening | Strict temperature control during alkylation | Side products reduced to <2% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine, and what key reaction conditions are involved?
- Methodological Answer : The synthesis involves sequential nucleophilic substitutions and coupling reactions. The pyrimidine core is functionalized with cyclopropyl, ethyl, and methyl groups using alkylation or cross-coupling reactions. The thiazolo[4,5-c]pyridine-piperazine moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and anhydrous solvents like DMF at 80–120°C. Base selection (e.g., K₂CO₃ or Cs₂CO₃) is critical for deprotonation .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm purity.
- Mass Spectrometry : HRMS validates molecular weight.
- X-ray Crystallography : Single-crystal analysis (e.g., slow evaporation in dichloromethane/hexane) provides bond lengths and angles, as demonstrated for structurally analogous piperazine-heterocycle systems .
Q. What preliminary biological screening assays are appropriate for evaluating this compound's bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7).
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Enzyme inhibition : Kinase or protease assays to assess target engagement. Ensure >95% purity (HPLC) to avoid false positives .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the thiazolo-pyridine-piperazine coupling step, and what parameters are most critical?
- Methodological Answer :
- Base Optimization : Test Cs₂CO₃ (higher yield) vs. NaHCO₃ (lower side reactions) .
- Catalyst-Ligand Systems : Screen Pd(OAc)₂ with Xantphos or BINAP for efficiency.
- Temperature Control : Gradual heating (80–100°C) minimizes decomposition.
- Reaction Monitoring : Use HPLC to track intermediate consumption and optimize reaction time (48–72 hours) .
Q. How should contradictory results in biological activity between in vitro and in vivo models be addressed?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation.
- Formulation Adjustments : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability.
- Orthogonal Assays : CRISPR/Cas9 knockout models validate target specificity. Refer to pharmacokinetic protocols for related piperazine-thiazolo derivatives .
Q. What computational approaches are effective in predicting the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains.
- Molecular Dynamics (MD) : GROMACS simulations assess binding stability over time.
- Pharmacophore Modeling : Align functional groups with co-crystallized inhibitors (PDB entries) for validation .
Q. What methodologies are recommended for assessing the compound's pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Plasma Stability : LC-MS quantification after incubation in rodent plasma (37°C, 24 hours).
- Caco-2 Permeability : Predict intestinal absorption using monolayer assays.
- Tissue Distribution : Radiolabeled compound tracking in murine models. Adapt protocols from studies on structurally similar piperazine-based drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
